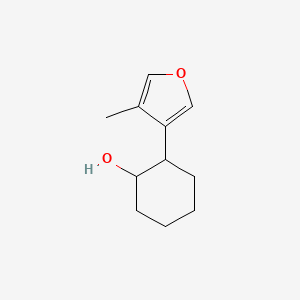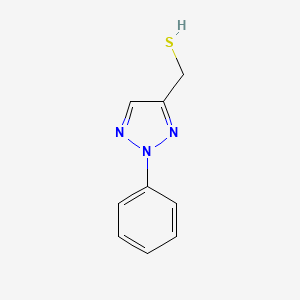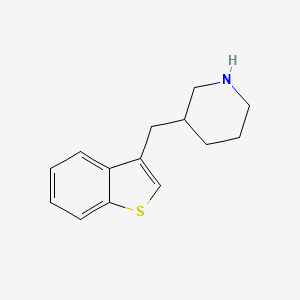
N-(4-Aminobutyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an aminobutyl group attached to a nitrobenzene sulfonamide moiety. The presence of both amino and nitro functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.
Industrial Production Methods
In industrial settings, the production of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-aminobutylbenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The amino and nitro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobutyl)acetamide
- N-(4-Aminobutyl)benzamide
- N-(4-Aminobutyl)guanidine
Uniqueness
N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both an aminobutyl group and a nitrobenzene sulfonamide moiety. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(4-aminobutyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c11-7-1-2-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,12H,1-2,7-8,11H2 |
InChI Key |
DISHUKKGNNABJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
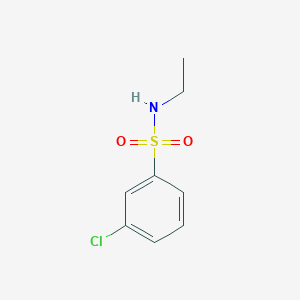
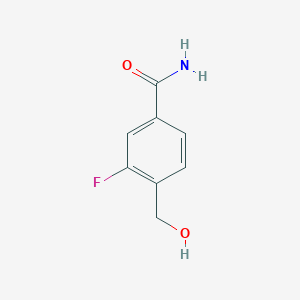
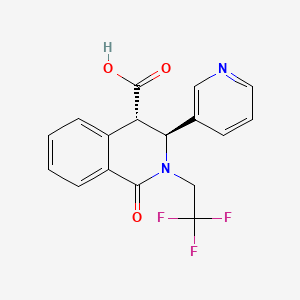
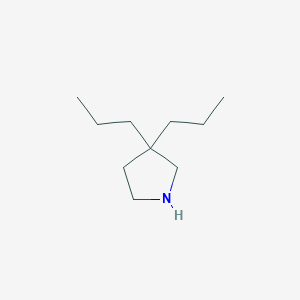
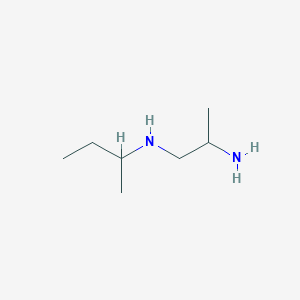

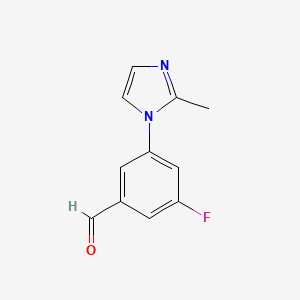
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
